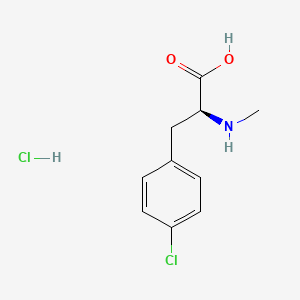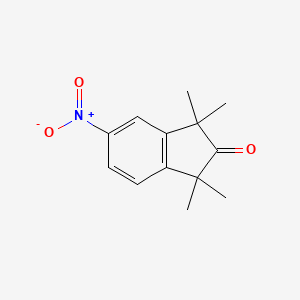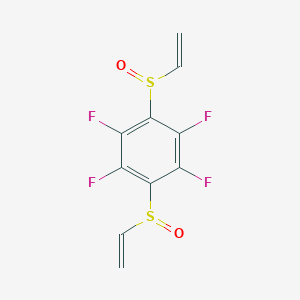![molecular formula C19H17NO5 B14272861 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate CAS No. 168004-78-2](/img/structure/B14272861.png)
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate is an organic compound that features a nitrophenyl group, an ethenyl linkage, and a phenoxyethyl prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate typically involves a multi-step process:
Formation of 4-nitrophenyl ethenyl derivative: This step involves the reaction of 4-nitrobenzaldehyde with an appropriate reagent to form the 4-nitrophenyl ethenyl intermediate.
Coupling with phenoxyethyl prop-2-enoate: The intermediate is then coupled with phenoxyethyl prop-2-enoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyethyl prop-2-enoate derivatives.
Aplicaciones Científicas De Investigación
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage and phenoxyethyl prop-2-enoate moiety can interact with various biological molecules. These interactions can lead to the modulation of cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate: shares similarities with other nitrophenyl derivatives and phenoxyethyl compounds.
4-Nitrophenyl acetate: Another compound with a nitrophenyl group, used in enzymatic studies.
Phenoxyethyl acrylate: A related compound used in polymer chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
168004-78-2 |
|---|---|
Fórmula molecular |
C19H17NO5 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-[4-[2-(4-nitrophenyl)ethenyl]phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H17NO5/c1-2-19(21)25-14-13-24-18-11-7-16(8-12-18)4-3-15-5-9-17(10-6-15)20(22)23/h2-12H,1,13-14H2 |
Clave InChI |
KUYWCLNLVILVMK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


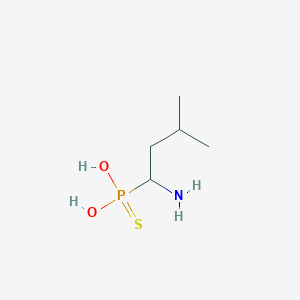
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
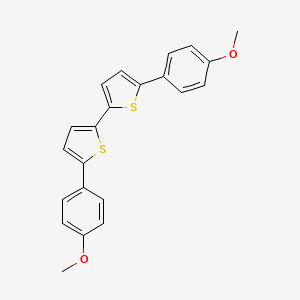
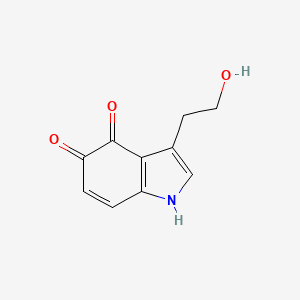
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
